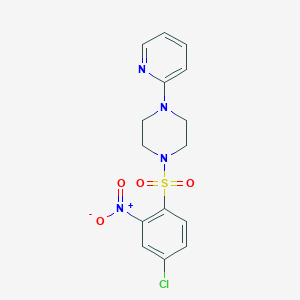
4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-nitro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene, also known as 1-[(4-chloro-2-nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine, is a chemical compound with the molecular formula C15H15ClN4O4S . Its molecular weight is 382.82 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a chloro-nitrobenzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H15ClN4O4S), molecular weight (382.82), and its structure . Additional properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Modification of Phenothiazine Structure
Research into the modification of the phenothiazine structure by substituting the benzene ring with the pyridine ring through processes such as the Ullmann cyclization or the Smiles rearrangement has been documented. Such modifications can lead to the formation of nitropyridyldiazaphenothiazines, with specific studies focusing on the double Smiles rearrangement of the S–N type, revealing non-planar tricyclic diazaphenothiazine systems with distinct conformational characteristics (Morak-Młodawska et al., 2012).
Desulfurative Chlorination
The desulfurative chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene has been explored, providing a method for the nucleophilic chlorination extended to sulfa-Michael derived sulfides. This process affords elimination-sensitive β-chloro carbonyl and nitro compounds, suggesting applications in the synthesis of enantioenriched chloro-Michael adducts with high stereospecificity (Canestrari et al., 2017).
Coordination and Rearrangement
The coordination and rearrangement of certain sulfonamido-amino benzene derivatives have been studied for their interaction with nickel centers, leading to nickel complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements. This research highlights the potential for creating complex molecular structures with specific configurations and properties (Bermejo et al., 2000).
Synthesis of Heterocyclic-Aromatic Sulphides and Sulphones
The synthesis of heterocyclic-aromatic sulphides and sulphones with potential acaricidal properties has been investigated. These compounds feature substitutions on the benzene nucleus and carry potential for applications in the development of acaricidal agents, showcasing the versatility of such chemical structures in generating functional molecules (Zwieten et al., 2010).
Organosoluble Polyphenylquinoxalines
Research into the synthesis of organosoluble thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences presents another application of complex chemical structures derived from nitro-substituted compounds. These materials have shown good solubility, thermal stability, and optical properties suitable for high-performance optical applications (Li et al., 2010).
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c16-12-4-5-14(13(11-12)20(21)22)25(23,24)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKILYKEVXCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
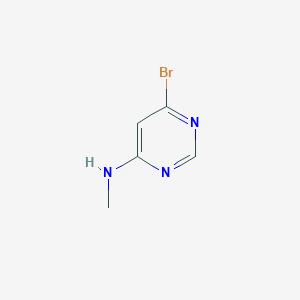
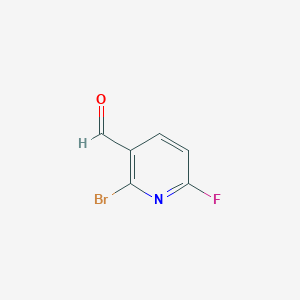
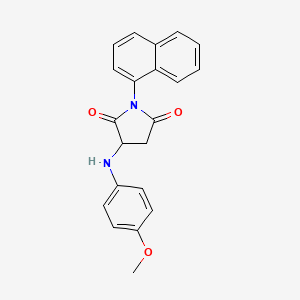
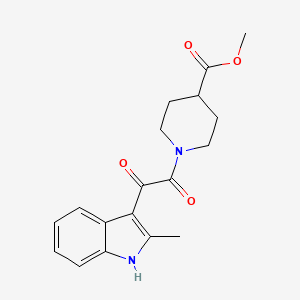

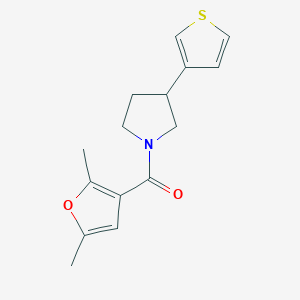

![2-(4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2769581.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769587.png)
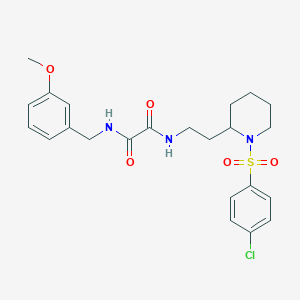
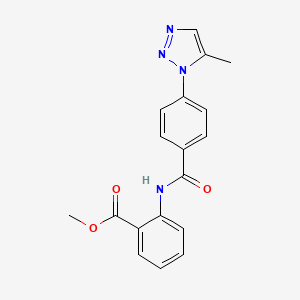
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769594.png)
![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)

